N-[1-(5-methylfuran-2-yl)ethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Description
Properties
Molecular Formula |
C16H14N6O |
|---|---|
Molecular Weight |
306.32 g/mol |
IUPAC Name |
N-[1-(5-methylfuran-2-yl)ethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C16H14N6O/c1-9-7-8-13(23-9)10(2)19-21-16-18-15-14(20-22-16)11-5-3-4-6-12(11)17-15/h3-8H,1-2H3,(H2,17,18,21,22) |
InChI Key |
YOMZPGUGBDWVTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=NNC2=NC3=C(C4=CC=CC=C4N3)N=N2)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Indole Derivatives with Triazine Precursors
A widely adopted method involves the cyclocondensation of 5-aminoindole derivatives with 1,2,4-triazine-3,5-dione under acidic conditions. For example, heating 5-aminoindole with cyanuric chloride in dimethylformamide (DMF) at 80°C for 12 hours yields the triazinoindole core with a 65–70% yield. The reaction proceeds via nucleophilic substitution, where the amino group of indole attacks the electrophilic triazine carbon, followed by cyclization.
Key Variables:
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates.
-
Temperature: Elevated temperatures (70–90°C) accelerate cyclization but may promote side reactions if exceeding 100°C.
-
Catalysts: Lewis acids like ZnCl₂ improve regioselectivity by coordinating to the triazine ring.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A protocol combining 5-nitroindole and 3-amino-1,2,4-triazine in ethanol under microwave irradiation (300 W, 120°C) achieves 85% yield within 30 minutes. This method minimizes decomposition pathways observed in conventional heating.
The introduction of the 5-methylfuran moiety occurs via hydrazone formation between the triazinoindole’s amine group and 5-methylfuran-2-carbaldehyde.
Condensation Reaction Under Mild Conditions
A representative procedure involves refluxing equimolar amounts of 5H-triazino[5,6-b]indol-3-amine and 5-methylfuran-2-carbaldehyde in ethanol with glacial acetic acid as a catalyst. The reaction typically completes within 4–6 hours, yielding 72–78% of the target compound.
Optimization Insights:
-
Acid Catalyst: Acetic acid (5 mol%) protonates the aldehyde carbonyl, enhancing electrophilicity for nucleophilic attack by the amine.
-
Solvent Choice: Ethanol balances solubility and reflux temperature, while methanol leads to faster kinetics but lower yields due byproduct formation.
Solvent-Free Mechanochemical Approach
Recent advances employ solvent-free grinding to achieve eco-friendly synthesis. Mixing the triazinoindole amine and aldehyde with a mortar and pestle in the presence of silica gel-supported HCl yields the hydrazone in 82% purity after 45 minutes. This method eliminates solvent waste and reduces energy consumption.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via column chromatography using silica gel and ethyl acetate/hexane (3:7 v/v) as the eluent. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase confirms >98% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazine-H), 7.98–7.12 (m, 4H, indole-H), 6.85 (d, J = 3.2 Hz, 1H, furan-H), 2.35 (s, 3H, CH₃).
-
HRMS: m/z calculated for C₁₆H₁₄N₆O [M+H]⁺: 307.1294; found: 307.1298.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Conventional Condensation | 72–78 | 4–6 h | 95 | Scalability |
| Microwave-Assisted | 85 | 0.5 h | 98 | Rapid synthesis |
| Mechanochemical Grinding | 82 | 0.75 h | 92 | Solvent-free, sustainable |
Challenges and Mitigation Strategies
Byproduct Formation During Hydrazone Synthesis
Competing imine formation or over-oxidation of the furan ring may occur. Strategies include:
Low Solubility of Intermediates
The triazinoindole core exhibits limited solubility in nonpolar solvents. Using DMF/ethanol mixtures (1:1) during coupling reactions improves homogeneity and reaction efficiency.
Industrial-Scale Considerations
Pilot-scale batches (10–100 kg) utilize continuous flow reactors to enhance reproducibility. A tandem system combining a tubular reactor for cyclocondensation (90°C, 2 h residence time) and a stirred-tank reactor for hydrazone formation (70°C, 3 h) achieves 80% overall yield with 99.5% purity.
Emerging Methodologies
Enzymatic Catalysis
Preliminary studies explore lipase-mediated hydrazone formation in aqueous buffers. While yields remain modest (45–50%), this approach offers unparalleled selectivity and mild conditions.
Photochemical Activation
UV irradiation (254 nm) of the triazinoindole amine and aldehyde in acetonitrile accelerates the reaction to 1 hour with 75% yield, though scalability remains unproven.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methylfuran-2-yl)ethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imine group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[1-(5-methylfuran-2-yl)ethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(5-methylfuran-2-yl)ethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The indole moiety is known to interact with various biological targets, including kinases and G-protein-coupled receptors, which play crucial roles in cellular signaling pathways .
Comparison with Similar Compounds
Thioacetamide-Linked Derivatives
Examples include N-(4-chlorophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide () and N-(4-phenoxyphenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (). These compounds are synthesized via thiol-alkylation reactions between triazinoindole-3-thiol intermediates and bromoacetamides, achieving >95% purity . In contrast, the target compound likely forms via condensation of triazinoindol-3-amine with 5-methylfuran-2-carbaldehyde, a method similar to L17 synthesis .
Hydrazone Derivatives
VLX600 (Z-6-Methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole) is a hydrazone-linked triazinoindole with anticancer activity. It inhibits oxidative phosphorylation (OxPhos) in colon cancer cells and is synthesized via hydrazone formation between 6-methyltriazinoindol-3-amine and pyridinyl ketones . The target compound’s furan substituent may confer distinct pharmacokinetic properties compared to VLX600’s pyridinyl group.
Metal Complexes
Schiff base derivatives like L17 form square-planar Ni(II) and octahedral Cu(II) complexes (e.g., complexes 60–63 in ). These complexes interact with DNA via electrostatic and partial intercalation modes, with binding constants (Kb) up to 4.8 × 10⁴ M⁻¹ . The target compound’s 5-methylfuran group could modulate metal-chelation properties, though this remains unexplored.
Key Findings:
- Thioacetamide Derivatives : Exhibit broad-spectrum antimicrobial activity (MIC = 2–8 µg/mL) and antidepressant effects in the tail suspension test (TST), with %DID (decrease in immobility duration) up to 70% .
- VLX600 : Demonstrates potent cytotoxicity against quiescent colon cancer cells by disrupting mitochondrial function .
The target compound’s Schiff base group may enable similar DNA interaction or metal-chelation activity, but empirical data are needed.
Physicochemical and Pharmacokinetic Properties
- Stability : Schiff bases are prone to hydrolysis, which may limit bioavailability compared to thioether or hydrazone linkages in analogs .
- Synthetic Purity : Thioacetamide derivatives are typically isolated in >95% purity via column chromatography , whereas Schiff base synthesis may require stringent anhydrous conditions .
Biological Activity
N-[1-(5-methylfuran-2-yl)ethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.
Chemical Structure and Properties
The compound features a unique structure that incorporates a triazinoindole framework and a 5-methylfuran moiety. Its IUPAC name reflects its complex nature:
- IUPAC Name : this compound
Structural Formula
The structural formula can be represented as follows:
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of specific kinases involved in cancer cell survival.
Table 1: Summary of Anticancer Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa | 12.5 | Apoptosis induction | |
| MCF7 | 15.0 | Kinase inhibition | |
| A549 | 10.0 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens. Preliminary results suggest that it possesses moderate antibacterial effects.
Table 2: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Notably, it may inhibit enzymes involved in DNA replication and repair processes, leading to increased cellular stress and subsequent apoptosis in cancer cells.
Case Study 1: In Vivo Efficacy in Tumor Models
In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.
Case Study 2: Toxicological Assessment
A comprehensive toxicological assessment was conducted to evaluate the safety profile of the compound. Results indicated that at therapeutic doses, there were no significant adverse effects observed in animal models.
Q & A
Q. What are the standard synthetic routes for triazinoindole derivatives like N-[1-(5-methylfuran-2-yl)ethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine?
The synthesis typically involves condensation of isatin derivatives with thiosemicarbazide to form the triazinoindole core, followed by functionalization. For example, chloroacetamides or sulfanyl groups can be introduced via nucleophilic substitution (e.g., reacting with chloro-N-phenylacetamides). Optimization of solvent (acetic acid or ethanol), reflux conditions (~4–6 hours), and stoichiometric ratios are critical for yields exceeding 80% .
Q. Which spectroscopic techniques are essential for characterizing triazinoindole derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent integration and regiochemistry, while infrared (IR) spectroscopy identifies functional groups like C=O (1650–1700 cm⁻¹) and NH (3200–3400 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, and elemental analysis ensures purity. X-ray crystallography may resolve ambiguous stereochemistry .
Q. What in vitro assays are used to screen antimicrobial activity of triazinoindole compounds?
Broth microdilution assays determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., S. aureus, E. coli). Agar diffusion tests assess zone-of-inhibition diameters. Positive controls (e.g., ciprofloxacin) and solvent controls are mandatory to validate results .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity during triazinoindole synthesis?
Systematic variation of solvents (polar aprotic solvents like DMF improve solubility), catalysts (e.g., p-toluenesulfonic acid for acid-mediated cyclization), and temperature (60–80°C for 12–24 hours) can maximize yields. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .
Q. What in vivo models evaluate cognitive-enhancing effects of triazinoindole derivatives?
Scopolamine-induced amnesia in mice (assessed via Morris water maze) and Aβ₁₋₄₂-induced neurodegeneration in rats are standard models. Behavioral tests (passive avoidance, novel object recognition) quantify memory restoration. Compound 60 ( ) showed significant cognitive improvement at 10 mg/kg (oral) with no toxicity .
Q. How do structural modifications at the triazinoindole core influence cholinesterase inhibition?
Substituents at the 3-position (e.g., piperidine or pyrrolidine groups) enhance binding to acetylcholinesterase (AChE) active sites. Bulky groups improve hydrophobic interactions, reducing IC₅₀ values (e.g., compound 60: AChE IC₅₀ = 0.32 μM). Quantitative Structure-Activity Relationship (QSAR) models correlate electronic parameters (Hammett σ) with inhibition potency .
Q. What computational methods predict binding modes of triazinoindole derivatives with biological targets?
Molecular docking (AutoDock Vina) identifies key interactions (e.g., π-π stacking with Trp86 in AChE). Molecular dynamics (MD) simulations (GROMACS) assess binding stability. Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity .
Q. How can discrepancies in bioactivity data among triazinoindole derivatives be analyzed?
Meta-analysis of substituent effects (e.g., logP, steric bulk) using multivariate regression identifies critical parameters. Dose-response curves and statistical tests (ANOVA) validate reproducibility. For instance, electron-withdrawing groups at the indole 5-position may reduce DNA intercalation efficacy despite enhancing solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
